3-Bromo-5-difluoromethoxy-2-nitrotoluene (CAS: 1805527-34-7) is a highly functionalized, multi-vector building block designed for the efficient synthesis of complex pharmaceutical and agrochemical active ingredients. It combines an ortho-nitrotoluene motif—primed for rapid indole or indazole cyclization—with an orthogonal brominated cross-coupling handle and a pre-installed difluoromethoxy group. Industrial and scientific buyers prioritize this specific intermediate to embed metabolic stability and lipophilicity into target molecules early in the synthetic sequence, thereby avoiding the low yields and hazardous conditions associated with late-stage difluoromethylation protocols [1].
Substituting this compound with closely related analogs introduces severe downstream liabilities. Utilizing 3-bromo-5-methoxy-2-nitrotoluene yields target molecules that suffer from rapid hepatic clearance due to CYP450-mediated O-demethylation, frequently causing lead candidates to fail in pharmacokinetic screening [1]. Conversely, employing 5-difluoromethoxy-2-nitrotoluene (which lacks the C3-bromine) removes the critical functionalization vector required for palladium-catalyzed cross-couplings, forcing chemists to rely on undirected, low-yield C-H activation strategies[2]. Procuring the exact tri-substituted core of 3-Bromo-5-difluoromethoxy-2-nitrotoluene ensures both synthetic versatility and the metabolic robustness of the final product.
Late-stage difluoromethylation of phenolic intermediates often relies on hazardous, ozone-depleting reagents (e.g., chlorodifluoromethane) and typically proceeds with modest yields due to competing side reactions. By procuring 3-bromo-5-difluoromethoxy-2-nitrotoluene, process chemists bypass this bottleneck. Comparative process modeling indicates that utilizing this pre-functionalized building block increases the overall convergent synthetic yield of difluoromethoxy-containing APIs by up to 35% while eliminating the need for pressurized difluoromethylation reactors [1].
| Evidence Dimension | Overall synthetic yield and process safety |
| Target Compound Data | Pre-installed CF2H moiety; eliminates pressurized gas handling; >85% retention in downstream cyclization |
| Comparator Or Baseline | Late-stage difluoromethylation of phenolic precursors (40-60% yield, requires pressurized CHClF2) |
| Quantified Difference | Up to 35% higher overall convergent yield; eliminates 1 high-hazard process step |
| Conditions | Pilot-scale API synthesis workflows |
Procuring the pre-functionalized building block de-risks scale-up and reduces hazardous reagent handling in manufacturing.
In drug discovery, O-methoxy groups are notorious liabilities for rapid hepatic clearance via oxidative demethylation. Derivatives synthesized from 3-bromo-5-methoxy-2-nitrotoluene typically exhibit high in vitro intrinsic clearance rates. The difluoromethoxy group in 1805527-34-7 acts as a robust bioisostere; downstream indoles and anilines derived from this compound demonstrate up to a 3- to 5-fold increase in microsomal half-life (T1/2) compared to their exact methoxy counterparts, driven by the strong electron-withdrawing nature of the fluorine atoms protecting the oxygen-carbon bond [1].
| Evidence Dimension | In vitro microsomal half-life (T1/2) of downstream derivatives |
| Target Compound Data | Difluoromethoxy derivatives (Extended T1/2, reduced CYP450 liability) |
| Comparator Or Baseline | Methoxy derivatives derived from 3-bromo-5-methoxy-2-nitrotoluene (Rapid O-demethylation) |
| Quantified Difference | 3- to 5-fold increase in metabolic half-life for the CF2HO- vs. CH3O- derivatives |
| Conditions | Human liver microsome (HLM) stability assays |
Selecting the difluoromethoxy building block directly improves the pharmacokinetic profile of the resulting library, saving costly optimization cycles.
The presence of the bromine atom at the 3-position provides a critical vector for structural elaboration that is absent in 5-difluoromethoxy-2-nitrotoluene. This bromine is highly activated for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) due to the electronic influence of the adjacent nitro group. Comparative synthetic studies show that the brominated precursor allows for the rapid generation of diverse C3-substituted libraries with coupling yields frequently exceeding 80%, whereas non-brominated analogs require undirected, low-yield C-H activation strategies that lack regioselectivity [1].
| Evidence Dimension | Regioselective C3-functionalization yield |
| Target Compound Data | Pd-catalyzed cross-coupling via C3-Br (>80% yield, strict regiocontrol) |
| Comparator Or Baseline | 5-Difluoromethoxy-2-nitrotoluene (requires undirected C-H activation, <30% yield for C3 functionalization) |
| Quantified Difference | >50% absolute increase in functionalization yield with complete regioselectivity |
| Conditions | Standard Pd-catalyzed coupling conditions (e.g., Pd(dppf)Cl2, base, 80-100 °C) |
The C3-bromine handle enables rapid, high-yield diversification of the molecular core, making it essential for comprehensive structure-activity relationship (SAR) studies.
The ortho-nitrotoluene structural motif is the classic precursor for Batcho-Leimgruber indole synthesis. The combined electron-withdrawing effects of the C3-bromo and C5-difluoromethoxy groups increase the acidity of the benzylic protons on the C1-methyl group, facilitating the initial condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA). Compared to unactivated nitrotoluenes, 3-bromo-5-difluoromethoxy-2-nitrotoluene exhibits faster enamine formation kinetics and undergoes subsequent reductive cyclization with fewer polymeric byproducts, resulting in isolated indole yields that are consistently 15-20% higher [1].
| Evidence Dimension | Enamine formation and cyclization yield |
| Target Compound Data | Accelerated condensation kinetics; 70-85% overall isolated indole yield |
| Comparator Or Baseline | Unsubstituted 2-nitrotoluene (slower kinetics, 50-65% isolated yield) |
| Quantified Difference | 15-20% higher isolated yield of the corresponding indole core |
| Conditions | Batcho-Leimgruber conditions (DMF-DMA, pyrrolidine, followed by reduction) |
Higher cyclization efficiency reduces precursor waste and simplifies purification during the synthesis of complex bicyclic scaffolds.
This compound is the right choice when developing lipophilic, orally bioavailable oncology or immunology therapeutics. Utilizing the pre-installed difluoromethoxy group bypasses hazardous late-stage functionalization and directly addresses CYP450-mediated clearance liabilities associated with standard methoxy-substituted leads [1].
Ideal for high-throughput screening campaigns requiring diverse heterocyclic libraries. The ortho-nitrotoluene moiety enables efficient reductive cyclization, while the C3-bromine provides an orthogonal handle for rapid structural elaboration via palladium-catalyzed cross-coupling [2].
Highly relevant for designing crop protection agents where environmental persistence and specific target affinity are required. The robust C-F bonds of the difluoromethoxy group enhance the field stability of the resulting active ingredients compared to unfluorinated analogs [3].